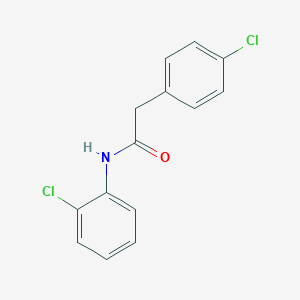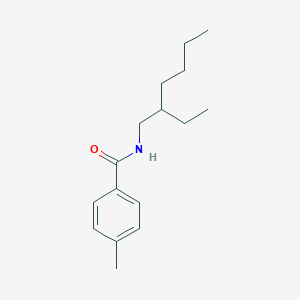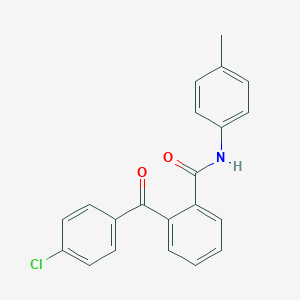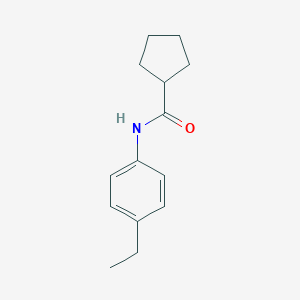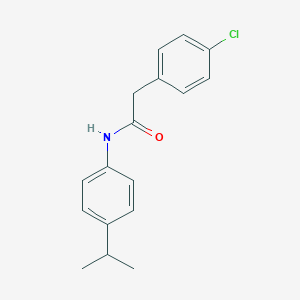
4-Ethylphenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylphenyl 2-chlorobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ethyl 4-ethylphenyl 2-chlorobenzoate or EPCB, and it is a member of the benzoate family of organic compounds. In
作用機序
The mechanism of action of 4-Ethylphenyl 2-chlorobenzoate involves its ability to react with ROS and form a fluorescent adduct. This adduct can be detected using fluorescence microscopy or spectroscopy, allowing researchers to visualize and quantify ROS in cells and tissues. The specificity and sensitivity of this probe make it a valuable tool for studying oxidative stress and disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Ethylphenyl 2-chlorobenzoate are largely dependent on its use as a fluorescent probe for ROS detection. This compound does not have any known direct effects on cellular processes or physiological systems, but its use in research has led to important insights into the mechanisms of oxidative stress and disease.
実験室実験の利点と制限
One advantage of using 4-Ethylphenyl 2-chlorobenzoate as a fluorescent probe for ROS detection is its high specificity and sensitivity. This allows for accurate and precise measurement of ROS levels in cells and tissues. However, one limitation of this probe is its potential for photobleaching, which can reduce its fluorescence signal over time. Additionally, the use of this probe requires specialized equipment and expertise in fluorescence microscopy and spectroscopy.
将来の方向性
There are several future directions for research on 4-Ethylphenyl 2-chlorobenzoate. One area of interest is the development of new fluorescent probes for ROS detection with improved sensitivity and specificity. Another area of research is the application of this compound in the study of other disease processes, such as cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other probes and imaging techniques may lead to new insights into cellular signaling and physiology.
合成法
The synthesis of 4-Ethylphenyl 2-chlorobenzoate can be achieved through a variety of methods. One common method involves the reaction of 4-ethylphenol with thionyl chloride, followed by the addition of benzoic acid. Another method involves the reaction of 4-ethylphenol with phosphorus pentachloride, followed by the addition of benzoic acid. Both methods result in the formation of 4-Ethylphenyl 2-chlorobenzoate as a white crystalline solid.
科学的研究の応用
4-Ethylphenyl 2-chlorobenzoate has been widely studied for its potential applications in scientific research. One area of research that has focused on this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of oxidative stress and disease.
特性
分子式 |
C15H13ClO2 |
|---|---|
分子量 |
260.71 g/mol |
IUPAC名 |
(4-ethylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-11-7-9-12(10-8-11)18-15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
InChIキー |
LIDFMOQHDRWUCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
正規SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







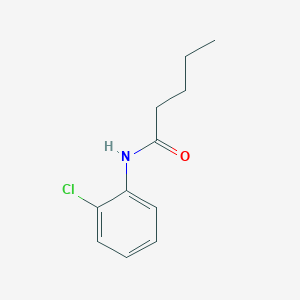

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

